(E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) derivative featuring a 4-chlorophenyl group at the β-position and a substituted piperidinyl moiety at the α-position. The piperidine ring is further functionalized at the 3-position with a 4,6-dimethylpyrimidin-2-yloxy group, introducing a nitrogen-rich heterocyclic system. While direct crystallographic data for this compound are unavailable in the provided evidence, analogous structures (e.g., pyrazole, furan, and methoxyphenyl derivatives) have been characterized using X-ray diffraction techniques .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-12-15(2)23-20(22-14)26-18-4-3-11-24(13-18)19(25)10-7-16-5-8-17(21)9-6-16/h5-10,12,18H,3-4,11,13H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRGRASSUKORIS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles to provide a comprehensive overview.
Molecular Formula
- C : 18
- H : 20
- Cl : 1
- N : 2
- O : 1
Structural Representation
The compound's structure features a chlorophenyl group, a piperidine moiety, and a pyrimidine derivative, contributing to its diverse interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrimidine have been shown to inhibit bacterial growth effectively. A study demonstrated that pyrimidine derivatives could significantly reduce the viability of various bacterial strains, suggesting that (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one may possess similar antimicrobial potential .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research on related pyrimidine compounds has shown promising results in inhibiting cancer cell proliferation. For example, pyrimidine derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Neuroprotective Effects
Given the piperidine and pyrimidine components of the compound, it may also exhibit neuroprotective effects. Studies have indicated that similar compounds can act as sigma-1 receptor antagonists, which are implicated in neuroprotection and the treatment of neuropathic pain . The modulation of sigma receptors may help in reducing neuroinflammation and promoting neuronal survival.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways. Pyrimidine derivatives have been studied for their ability to inhibit DNA methyltransferases and other critical enzymes, which could lead to therapeutic applications in cancer treatment and epigenetic regulation .
Case Study 1: Antibacterial Activity Evaluation
In a controlled study, a series of pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several bacterial strains, highlighting their potential as antimicrobial agents .
Case Study 2: Anticancer Screening
A study evaluated the anticancer activity of various pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The structural features of (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one suggest it could similarly affect cancer cell lines .
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacological Activity
Research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurological activities. Compounds with similar structures have been shown to modulate receptor activity, which could lead to therapeutic applications in treating neurological disorders.
2. Antimicrobial Activity
Several studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example:
| Compound | Target Organism | Activity |
|---|---|---|
| Imidazolidinone Derivative | E. coli | Inhibition of growth |
| Imidazolidinone Derivative | Staphylococcus aureus | Moderate inhibition |
These findings suggest that the compound could be developed into antimicrobial agents effective against resistant strains of bacteria.
Anticancer Activity
The compound has shown promise in anticancer research, particularly through its cytotoxic effects on cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells via caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
In vitro studies have confirmed that related compounds can inhibit cell proliferation and promote apoptosis in various cancer cell lines.
Case Studies
In Vitro Studies
Recent investigations into the cytotoxic effects of similar imidazolidinones on cancer cell lines have yielded promising results. These studies indicate that these compounds effectively inhibit cell growth and induce apoptosis through specific cellular mechanisms.
Animal Models
In vivo studies utilizing murine models have demonstrated that administration of related compounds leads to reduced tumor growth rates compared to control groups. Such findings are critical for advancing the development of new cancer therapies based on this compound's structure.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with three structurally related enone derivatives:
Key Differences and Implications
Substituent Electronic Effects: The pyrimidine ring in the target compound introduces electron-deficient aromatic character, favoring interactions with electron-rich biological targets. Sulfanyl groups in provide thioether linkages, which are less polar than oxygen ethers but more resistant to oxidative degradation.
Steric and Conformational Flexibility :
- The 4,6-dimethylpyrimidin-2-yloxy substituent in the target compound adds steric bulk compared to the smaller furan in or piperidinylphenyl in . This may restrict rotational freedom, favoring a rigid conformation for selective target engagement.
Physicochemical Properties :
- Molecular Weight : The target compound (~367.5 g/mol) is heavier than (~336.4 g/mol) and (315.79 g/mol), which could influence bioavailability and blood-brain barrier penetration.
- Lipophilicity : The 4-chlorophenyl group (common in , and the target) increases logP, enhancing membrane permeability. The methoxy group in balances this with higher polarity.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidin-3-yloxy intermediate via nucleophilic substitution between 4,6-dimethylpyrimidin-2-ol and a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Introduction of the (E)-3-(4-chlorophenyl)prop-2-en-1-one moiety via a Claisen-Schmidt condensation, using 4-chlorobenzaldehyde and a ketone derivative in ethanol with catalytic NaOH .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with a C18 column (acetonitrile/water gradient) improves purity. Monitoring by TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm connectivity of the chlorophenyl, enone, and pyrimidine-piperidine moieties. 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ peak) and fragments key structural motifs like the enone group .
- X-ray Crystallography : Single-crystal diffraction (e.g., using methanol for crystallization) provides absolute stereochemistry and confirms the (E)-configuration of the enone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., NIH guidelines for kinase inhibition assays) to control variables like ATP concentration, pH, and temperature .
- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 cells transfected with target receptors) to confirm target engagement .
- Structural Analogs : Synthesize and test derivatives (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate contributions of specific functional groups to bioactivity .
Q. What strategies are effective for separating enantiomers or diastereomers of this compound during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to resolve enantiomers .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., L-proline) to form diastereomeric salts, which can be separated via selective crystallization .
- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-BINAP complexes) during key steps like the Claisen-Schmidt condensation to favor a single enantiomer .
Q. How can computational modeling predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the enone group and catalytic lysine residues in kinase targets (e.g., EGFR). Validate with mutagenesis studies .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the compound-receptor complex in explicit solvent (TIP3P water model) .
- QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC₅₀ values .
Stability and Reactivity
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Oxidative Stress Testing : Expose to H₂O₂ (0.3% v/v) or liver microsomes (CYP450 enzymes) to simulate metabolic breakdown. Use NADPH-regenerating systems for CYP activity .
- Light/Heat Stability : Store solid samples at 40°C/75% RH (ICH Q1A guidelines) or under UV light (ICH Q1B) for 4 weeks. Track decomposition by NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
